Home > Products > Screening Compounds P19995 > 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine - 874652-33-2

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine

Catalog Number: EVT-2663999
CAS Number: 874652-33-2
Molecular Formula: C16H20N4
Molecular Weight: 268.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine is a compound belonging to the pyrazolo[1,5-a]quinazoline class, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a pyrazoloquinazoline core with an alkyl side chain, which may influence its pharmacological properties.

Source and Classification

The classification of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine falls under heterocyclic compounds, specifically those containing nitrogen in their rings. Pyrazolo[1,5-a]quinazolines are known for their diverse biological activities, including anti-cancer and neuroprotective effects. Research has indicated their potential as GABA receptor modulators and SIRT6 agonists, making them significant in drug development for various diseases, including cancer and neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine can be approached through several methods:

  1. Condensation Reactions: This involves the condensation of hydrazinobenzoic acid with appropriate nitriles to form the pyrazolo[1,5-a]quinazoline scaffold. The subsequent introduction of alkyl groups can be achieved through nucleophilic substitution reactions or coupling reactions such as Suzuki coupling .
  2. Multi-component Reactions: Another synthetic route involves multi-component reactions where starting materials like 4-(2-phenylhydrazono)-4H-pyrazol-3-amines undergo transformations to yield the desired pyrazolo[1,5-a]quinazoline derivatives. This method is efficient and allows for the rapid generation of diverse compounds with varying substituents .
  3. Functionalization Techniques: Functionalization at specific positions of the pyrazoloquinazoline ring can be performed using techniques such as halogenation followed by nucleophilic substitution or Friedel-Crafts acylation to introduce various functional groups that may enhance biological activity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine consists of a pyrazoloquinazoline core with a methyl group at the second position and a pentan-3-yl group at the nitrogen atom. The structural formula can be represented as follows:

C14H20N4\text{C}_{14}\text{H}_{20}\text{N}_4

Key structural features include:

  • Pyrazoloquinazoline Backbone: This bicyclic structure contributes to the compound's biological activity.
  • Alkyl Substituent: The pentan-3-yl group may enhance lipophilicity and influence receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine can be characterized by:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazoloquinazoline ring can participate in nucleophilic substitutions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the quinazoline moiety enables electrophilic substitution reactions that can introduce various substituents at specific positions on the ring.
  3. Hydrogen Bonding Interactions: The amino group at position five can engage in hydrogen bonding, which may play a crucial role in its interaction with biological targets such as receptors or enzymes.
Mechanism of Action

Process and Data

The mechanism of action for 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine likely involves modulation of specific biological pathways:

  1. GABA Receptor Modulation: Compounds in this class have been shown to interact with GABA receptors, potentially enhancing inhibitory neurotransmission which could lead to anxiolytic effects or neuroprotection.
  2. SIRT6 Agonism: The compound may act as an agonist for SIRT6 (a member of the sirtuin family), influencing cellular processes such as metabolism and aging by regulating histone deacetylation and gene expression related to stress responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine include:

  • Molecular Weight: Approximately 236 g/mol.
  • Melting Point: Typically ranges between 180 °C to 200 °C depending on purity.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

The applications of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine are primarily focused on its potential therapeutic roles:

  1. Cancer Treatment: Due to its cytotoxic properties against various cancer cell lines, it may serve as a lead compound for developing anti-cancer agents targeting specific pathways involved in tumor growth.
  2. Neurological Disorders: Its action on GABA receptors suggests potential applications in treating anxiety disorders or neurodegenerative diseases by modulating neurotransmission.
  3. Drug Development: As a scaffold for medicinal chemistry, it provides opportunities for further modification to enhance efficacy and selectivity against specific biological targets.
Introduction to Pyrazolo[1,5-a]quinazoline Derivatives in Medicinal Chemistry

Historical Development of Pyrazoloquinazoline Scaffolds in Drug Discovery

Pyrazolo[1,5-a]quinazoline represents a privileged nitrogen-containing heterocyclic scaffold that has evolved significantly in medicinal chemistry over recent decades. This fused bicyclic system combines pyrazole and quinazoline rings, offering structural versatility that enables diverse pharmacological targeting. The historical trajectory of this scaffold began with early synthetic methodologies reported in the 1970s, with Vogt and colleagues filing one of the first patents covering pyrazolo[1,5-c]quinazoline derivatives in 1978 [7]. These initial compounds demonstrated promising biological activities, sparking sustained interest in their structural optimization.

The scaffold gained significant pharmacological relevance in the 2000s with the emergence of synthetic routes enabling targeted modifications. Key advancements included Alkhathal's cyclization of hydrazones of 2-aminoacetophenone with triphosgene (2002) and Varano's catalytic reduction of 2-nitroarylpyrazoles (2002), which provided efficient pathways to novel derivatives [7]. The subsequent decade witnessed substantial innovation in synthetic strategies, particularly microwave-assisted and multi-component reactions that enhanced molecular diversity. For instance, Orvieto's microwave-assisted synthesis (2011) using 2-hydrazinylbenzoic acid and 3-oxoalkanenitrile significantly reduced reaction times while improving yields [7]. These methodological advances facilitated the exploration of pyrazoloquinazolines across therapeutic areas, establishing their importance in modern drug discovery paradigms.

Table 1: Historical Milestones in Pyrazoloquinazoline Development

Time PeriodKey AdvancementImpact on Drug Discovery
1970s-1980sInitial synthetic methods and patent filings (Vogt et al.)Established core scaffold with preliminary biological screening
1990s-2000sCatalytic reductions and cyclization methods (Varano, Alkhathal)Enabled regioselective synthesis and early structure-activity studies
2010s-PresentMicrowave-assisted synthesis, metal-free approaches, multi-component reactionsSupported high-throughput generation of derivatives for anticancer, CNS, and kinase modulator applications

Role of 2-Methyl-N-(pentan-3-yl) Substitution in Bioactive Compound Design

The strategic incorporation of the 2-methyl group and N-(pentan-3-yl)amine chain at position 5 of the pyrazolo[1,5-a]quinazoline scaffold represents a sophisticated approach to optimizing ligand-receptor interactions. The 2-methyl substituent exerts significant electronic and steric effects that enhance molecular recognition. Computational analyses indicate this methyl group induces a planar conformation in the heterocyclic core, facilitating π-π stacking interactions with aromatic residues in binding pockets, as observed in kinase inhibitor complexes [5] [7]. Additionally, its electron-donating properties subtly modulate the electron density of the fused ring system, influencing hydrogen-bond acceptor capacity at adjacent nitrogen atoms.

The N-(pentan-3-yl) side chain introduces a stereochemically defined, branched alkyl moiety that enhances both binding specificity and pharmacokinetic properties. The pentan-3-yl group (a five-carbon chain with branching at position 3) provides optimal lipophilicity for membrane penetration, as evidenced by calculated logP values ranging from 2.8 to 3.5 in analogs [5] [10]. This balance supports blood-brain barrier permeability crucial for central nervous system targets. The secondary amine functionality serves as both a hydrogen bond donor and acceptor, enabling critical interactions with biomolecular targets. Molecular docking studies of SIRT6 activators demonstrate that the amine forms salt bridges with aspartate residues (e.g., Asp116 in SIRT6), while the alkyl chain engages in hydrophobic interactions with valine and phenylalanine residues (Val115, Phe86) [5]. This dual functionality creates a vector for structure-activity relationship exploration, where branching position and chain length can be systematically modified to fine-tune target engagement.

Table 2: Functional Contributions of Substituents in 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine

Structural ElementMolecular PropertiesBiological Contributions
2-Methyl Group• Planarizing effect on core• Electron-donating character• Steric occupancy (~1.8Å)• Enhanced π-π stacking with Phe residues• Increased metabolic stability• Modulation of electron density at N1/N4 positions
N-(Pentan-3-yl) Chain• Defined stereochemistry (chiral center)• Moderate lipophilicity (logP ~3.2)• Hydrogen bonding capacity• Blood-brain barrier penetration• Hydrophobic pocket occupancy in binding sites• Salt bridge formation with aspartate/glutamate residues
Position 5• Conjugation with fused ring system• Spatial orientation toward binding interfaces• Critical vector for receptor engagement• Optimization of binding orientation• Tunable electronic effects on core scaffold

Comparative Analysis of Pyrazolo[1,5-a]quinazolin-5-amine Derivatives in Central Nervous System Therapeutics

Pyrazolo[1,5-a]quinazolin-5-amine derivatives exhibit distinctive pharmacological profiles when compared to structurally related compounds targeting central nervous system receptors. Electrophysiological evaluations on recombinant α1β2γ2-γ-aminobutyric acid type A receptors expressed in Xenopus laevis oocytes demonstrate that 2-methyl-N-(pentan-3-yl) derivatives modulate chloride currents with efficacy comparable to classical benzodiazepines, but with enhanced subunit selectivity [10]. Specifically, these compounds show reduced activity at α4β2γ2- and α6β2γ2-γ-aminobutyric acid type A receptors, which lack the histidine residue (H101) critical for benzodiazepine binding. This selectivity profile potentially mitigates the sedative side effects associated with non-selective γ-aminobutyric acid type A modulators.

The molecular basis for this selectivity was elucidated through hierarchical cluster analysis and molecular modeling studies. Derivatives bearing the 2-methyl-N-(pentan-3-yl) configuration exhibit binding modes that engage γ2Threonine142 and α1Histidine102 residues – key interaction points in the classical benzodiazepine binding pocket [10]. This contrasts with pyrazoloquinolinone derivatives that primarily interact with the low-affinity diazepam binding site at the α+/β− interface. The unique hydrogen-bonding network established by the pentan-3-ylamine chain contributes to a 20-30% increase in ligand efficiency compared to unsubstituted analogs. Furthermore, the branched alkyl chain enables optimal hydrophobic contact with a sub-pocket lined by β3Valine176 and γ2Phenylalanine77 residues, a feature absent in shorter-chain derivatives like N-propyl or N-ethyl variants.

Table 3: Comparative Receptor Modulation Profiles of Pyrazoloquinazoline Derivatives

Pharmacological Parameter2-methyl-N-(pentan-3-yl) DerivativesClassical BenzodiazepinesPyrazoloquinolinones
Primary Binding Siteα+/γ− interface (high-affinity BZD site)α+/γ− interfaceα+/β− interface (low-affinity site)
Key Residue Interactionsγ2Thr142, α1His102, β3Val176γ2Thr142, α1His101β3Val176, α1Thr206
Subunit Selectivityα1β2γ2 > α2β2γ2 > α3β2γ2Pan-active at α1,2,3,5βγ2α4β2γ2/α6β2γ2 selective
Chloride Current Modulation150-220% of GABA baseline180-250% of GABA baseline90-120% of GABA baseline
Structural AdvantageOptimal hydrophobic pocket occupancy via branched pentyl chainPlanar structure with halogen/electron-withdrawing groupsExtended conjugation enabling deep pocket penetration

Properties

CAS Number

874652-33-2

Product Name

2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine

IUPAC Name

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine

Molecular Formula

C16H20N4

Molecular Weight

268.364

InChI

InChI=1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18)

InChI Key

DTPBEYIOWNBUIU-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=NC2=CC(=NN2C3=CC=CC=C31)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.